Cumyl dithiobenzoate

RAFT polymerization kinetics initialization period induction time

RAFT polymerization of methacrylates often yields uncontrolled dispersity with generic CTAs. Cumyl dithiobenzoate (CDB) is a dithioester RAFT agent optimized for methacrylate and styrene systems, delivering polystyrene with Đ as low as 1.10 at Mw up to 465,000 g mol⁻¹. • Achieves Đ<1.5 at ~50% conversion in styrene at 180°C/1000 bar, despite ambient-pressure decomposition above 90°C • Well-characterized kinetics (ktr ≈ 3.5×10⁵ L mol⁻¹ s⁻¹, K = 1.6×10⁷ L mol⁻¹ at 60°C) enable accurate PREDICI modeling • Supplied solid; refrigerate under inert gas; 0.3 wt% relative to monomer with AIBN at 60-70°C delivers optimal MW control

Molecular Formula C16H16S2
Molecular Weight 272.4 g/mol
CAS No. 201611-77-0
Cat. No. B1251837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCumyl dithiobenzoate
CAS201611-77-0
Synonymscumyl dithiobenzoate
Molecular FormulaC16H16S2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2
InChIInChI=1S/C16H16S2/c1-16(2,14-11-7-4-8-12-14)18-15(17)13-9-5-3-6-10-13/h3-12H,1-2H3
InChIKeyKOBJYYDWSKDEGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cumyl Dithiobenzoate for RAFT Polymerization


Cumyl dithiobenzoate (CDB; CAS 201611-77-0; 2-phenylpropan-2-yl benzodithioate) is a dithioester-based chain transfer agent (CTA) used in reversible addition-fragmentation chain transfer (RAFT) controlled radical polymerization. With the molecular formula C16H16S2 (MW 272.43 g/mol) and a melting point of 35.0-39.0 °C, CDB exhibits a characteristic deep violet color in organic solution and is supplied as a solid requiring refrigerated storage under inert gas . CDB is particularly well-suited for the polymerization of methacrylates and styrenics, though it is less effective for acrylates due to slower fragmentation kinetics .

Cumyl Dithiobenzoate Substitution Limitations


Dithiobenzoate RAFT agents with different R-groups exhibit profoundly different kinetic behaviors, induction periods, thermal stabilities, and molecular weight control capabilities. Even within the same dithiobenzoate class, replacing the cumyl R-group with cyanoisopropyl, 1-phenylethyl, or tert-butyl groups fundamentally alters the addition-fragmentation equilibrium, the rate of monomer conversion, the polymerization rate retardation profile, and the thermal decomposition threshold [1]. These differences arise from variations in radical stability, fragmentation rates, and the equilibrium constant K of the RAFT main equilibrium. Substituting CDB with an alternative CTA without re-optimizing reaction conditions often leads to unintended outcomes: loss of living character, broadened molecular weight distributions, or complete failure of controlled polymerization [2].

Cumyl Dithiobenzoate Performance Comparison


Initialization Period vs. Cyanoisopropyl Dithiobenzoate

In homogeneous RAFT polymerizations, the initialization period—the time required for the initial CTA to be fully converted to the macro-CTA species—is significantly extended for cumyl dithiobenzoate (CDB) relative to cyanoisopropyl dithiobenzoate (CPDB). This leads to a correspondingly slower rate of monomer conversion when CDB is employed [1].

RAFT polymerization kinetics initialization period induction time NMR kinetics

Thermal Decomposition vs. Other Dithiobenzoates

Cumyl dithiobenzoate (CDB) undergoes remarkable thermal decomposition at 90-120 °C, yielding dithiobenzoic acid and α-methylstyrene. This decomposition threshold is substantially lower than that of other dithiobenzoate CTAs such as 1-phenylethyl dithiobenzoate (PEDB), which remains stable under identical conditions, and leads to loss of living character, retarded reaction rate, and broadened molecular weight distribution when CDB is used above 100 °C [1][2].

thermal stability dithioester decomposition RAFT agent degradation thermogravimetric analysis

Transfer Rate Coefficient

Kinetic modeling of CDB-mediated styrene bulk polymerization at 60 °C yielded a transfer rate coefficient (ktr) to cumyl dithiobenzoate of approximately 3.5 × 10⁵ L mol⁻¹ s⁻¹. The addition rate coefficient (kβ) is approximately 5 × 10⁵ L mol⁻¹ s⁻¹, and the fragmentation rate coefficient (k-β) is approximately 3 × 10⁻² s⁻¹, giving an equilibrium constant K = 1.6 × 10⁷ L mol⁻¹, indicating the equilibrium strongly favors the intermediate macroradical RAFT species [1].

RAFT kinetics transfer rate coefficient addition-fragmentation equilibrium PREDICI modeling

Dispersity Control in Polystyrene Synthesis

Using cumyl dithiobenzoate (CDB) at concentrations of 0.03–0.3 wt% relative to styrene monomer with AIBN initiator at 60–70 °C, high molecular weight polystyrene (Mw up to 46.5 × 10⁴ g mol⁻¹, Mn = 33.3 × 10⁴ g mol⁻¹) with narrow dispersity (Đ = 1.10–1.40) was achieved. Decreasing CDB concentration from 0.3 to 0.03 wt% increased dispersity from 1.10 to 1.40 while raising Mw [1].

molecular weight distribution dispersity polystyrene RAFT polymerization control

Polymerization Control at High Temperature and Pressure

Despite its thermal decomposition at ambient pressure above 90 °C, cumyl dithiobenzoate (CDB) maintains effective RAFT control of styrene polymerization at temperatures up to 180 °C when conducted at elevated pressure (1000 bar). At these conditions, polydispersity indices remain below 1.5 at monomer conversions up to ~50%, and no substantial decomposition of the RAFT agent is observed [1]. The rate retardation effect increases with CDB concentration but is clearly reduced toward higher temperature, and at 180 °C and 1 × 10⁻² mol L⁻¹ CDB, 25% monomer conversion is achieved within 3 minutes [2].

high-temperature RAFT high-pressure polymerization styrene polymerization rate retardation

Induction Period in N,N-Diethylacrylamide RAFT

In the RAFT polymerization of N,N-diethylacrylamide, cumyl dithiobenzoate (CDB) exhibited the highest induction period and the slowest polymerization rate in all reaction media (bulk, toluene, dioxane) when compared directly with cyanoisopropyl dithiobenzoate (CPDB) and tert-butyl dithiobenzoate [1]. The prolonged induction is attributed to slow fragmentation of intermediate radicals and/or irreversible termination reactions involving the cumyl-derived intermediate.

induction period polymerization rate acrylamide RAFT CTA efficiency

Cumyl Dithiobenzoate Application Scenarios


High-Temperature/High-Pressure Styrene Polymerization

CDB is uniquely suited for RAFT polymerization of styrene at temperatures up to 180 °C when conducted at elevated pressures (e.g., 1000 bar). Under these conditions, CDB maintains Đ < 1.5 at ~50% conversion and achieves 25% conversion within 3 minutes at 180 °C, despite its ambient-pressure decomposition above 90 °C. This capability is not shared by many alternative dithiobenzoates and enables rapid, controlled styrene polymerization in high-temperature industrial processes [1].

High Molecular Weight Polystyrene for Macro-CTA

Using CDB at 0.3 wt% relative to styrene with AIBN at 60-70 °C yields polystyrene with Đ as low as 1.10 and Mw up to 465,000 g mol⁻¹. The preserved dithiobenzoate end-group functionality makes these polymers ideal macro-CTAs for subsequent block copolymer synthesis under mild conditions. Researchers requiring well-defined polystyrene building blocks for complex macromolecular architectures should select CDB for this purpose [1].

Kinetic Modeling of RAFT Equilibria

The well-characterized kinetic parameters of CDB—including ktr ≈ 3.5 × 10⁵ L mol⁻¹ s⁻¹, kβ ≈ 5 × 10⁵ L mol⁻¹ s⁻¹, k-β ≈ 3 × 10⁻² s⁻¹, and K = 1.6 × 10⁷ L mol⁻¹ at 60 °C in styrene—make it an ideal reference compound for validating kinetic models, Monte Carlo simulations, and PREDICI-based predictions of RAFT polymerization behavior. The availability of high-quality rate coefficient data supports accurate process modeling and reactor design [1].

Controlled RAFT of Methacrylates and Methacrylamides

CDB is specifically recommended for the controlled RAFT polymerization of methacrylates and methacrylamides, where its leaving group (cumyl radical) is well-matched to the monomer reactivity. While less efficient for acrylates and acrylamides due to slow fragmentation and extended induction periods, CDB remains a first-choice CTA for methacrylate-based systems requiring narrow dispersity and living character [1].

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